1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid

Medicinal chemistry Kinase inhibitor Building block

1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 402601-89-2) is a polysubstituted pyrazole building block bearing a 2,4-dichlorobenzyl group at N1, a nitro group at C3, and a carboxylic acid at C5. Its molecular formula is C₁₁H₇Cl₂N₃O₄ with a molecular weight of 316.09 g·mol⁻¹.

Molecular Formula C11H7Cl2N3O4
Molecular Weight 316.09 g/mol
Cat. No. B5776912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid
Molecular FormulaC11H7Cl2N3O4
Molecular Weight316.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C11H7Cl2N3O4/c12-7-2-1-6(8(13)3-7)5-15-9(11(17)18)4-10(14-15)16(19)20/h1-4H,5H2,(H,17,18)
InChIKeyIHCIDVJWUUWQIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 402601-89-2): Structural Identity and Procurement Baseline


1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 402601-89-2) is a polysubstituted pyrazole building block bearing a 2,4-dichlorobenzyl group at N1, a nitro group at C3, and a carboxylic acid at C5. Its molecular formula is C₁₁H₇Cl₂N₃O₄ with a molecular weight of 316.09 g·mol⁻¹ [1]. The compound is catalogued by multiple international vendors at standard purities of 95%–98% , and its computed physicochemical profile includes an XLogP3 of 3.1, a topological polar surface area (TPSA) of 101 Ų, five hydrogen bond acceptors, one hydrogen bond donor, and three rotatable bonds [1]. Distinguishing structural features—particularly the carboxylic acid handle at C5 and the 2,4-dichloro regiochemistry of the benzyl substituent—define its reactivity profile and differentiate it from closely related pyrazole analogs [2].

Why 1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid Cannot Be Replaced by Generic Pyrazole Analogs


Within the 1-benzyl-3-nitro-1H-pyrazole chemotype, seemingly minor structural variations produce large changes in physicochemical properties, synthetic versatility, and biological target engagement. The target compound possesses three structural features whose simultaneous presence is absent from commercially available close analogs: a 2,4-dichlorobenzyl N1-substituent, a C3 nitro group, and a C5 carboxylic acid. The decarboxylated analog 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (CAS 956242-20-9) has been characterized as a RIP1 kinase inhibitor tool compound [1], yet it lacks the carboxylic acid handle required for amide conjugation, active ester formation, or salt-based formulation tuning. The 2,3-dichloro regioisomer (CAS 1946812-17-4) alters the electronic environment of the benzyl ring and consequently the π-stacking and halogen-bonding pharmacophore . The methyl ester derivative replaces the free acid with a hydrolytically labile and sterically distinct ester, changing both LogP and hydrogen-bond donor capacity . These differences mean that generic substitution—even within the same patent subclass—can compromise downstream synthetic efficiency, solubility characteristics, and target-binding profiles.

Quantitative Differentiation Evidence for 1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid


Carboxylic Acid Handle Enables Derivatization Chemistry Absent in the Decarboxylated RIP1 Inhibitor Analog

The target compound (CAS 402601-89-2) possesses a C5 carboxylic acid (MW 316.09 g·mol⁻¹), whereas the closest literature-characterized analog 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (compound 1a, CAS 956242-20-9) lacks this functionality (MW 272.08 g·mol⁻¹) [1]. The carboxylic acid provides a hydrogen bond donor (HBD count = 1) and an additional hydrogen bond acceptor (HBA count = 5 vs. 4 for the decarboxylated analog) . This functional group is essential for conversion to the corresponding acid chloride, enabling amide bond formation with anthranilamide pharmacophores—a key transformation documented in the patent literature for generating pesticidal diamide compounds [2].

Medicinal chemistry Kinase inhibitor Building block

2,4-Dichloro Regiochemistry Confers Distinct Electronic Profile vs. 2,3-Dichloro Regioisomer

The target compound carries chlorine atoms at the 2- and 4-positions of the benzyl ring, whereas the commercially available regioisomer 1-(2,3-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 1946812-17-4) places chlorines at the 2- and 3-positions . Both compounds share an identical molecular formula (C₁₁H₇Cl₂N₃O₄, MW 316.10), standard purity of 98%, and the same pyrazole substitution pattern . However, the 2,4-dichloro pattern produces a different electrostatic potential surface on the benzyl ring, which alters both the conformational preferences of the N1-benzyl group and the halogen-bond donor capacity at the para position [1]. In the context of the published RIP1 kinase inhibitor SAR, the 2,4-dichlorobenzyl pattern was specifically selected after optimization and cannot be assumed to be functionally equivalent to the 2,3- or 2,6-dichloro variants [1].

Structure-activity relationship Halogen bonding Regioisomer

LogP and TPSA Differentiation Relative to the Methyl Ester Analog

The target compound has a measured LogP of 3.45 and a computed XLogP3 of 3.1 , with a TPSA of 101 Ų . The methyl ester analog (methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate) replaces the carboxylic acid proton with a methyl group, eliminating the hydrogen bond donor (HBD = 0 vs. 1 for the acid) and increasing lipophilicity by an estimated ΔLogP of approximately +0.5 to +1.0 log unit (class-level inference based on carboxylic acid → methyl ester conversion) . The target compound's free acid form provides both a hydrogen bond donor and acceptor for crystal engineering and salt formation, while its LogP of 3.1–3.45 places it within the generally acceptable lipophilicity range for CNS drug discovery (LogP <5) but above the typical optimal range for oral absorption (LogP 1–3) [1].

Physicochemical property Lipophilicity Drug-likeness

Patented Synthetic Utility as Key Intermediate for Anthranilamide Bioactive Molecules

The patent literature establishes that N-substituted 1H-pyrazole-5-carboxylic acid compounds—the exact structural class of the target compound—are critical intermediates for producing anthranilamide derivatives with pesticidal activity [1]. Specifically, the 5-carboxylic acid group is converted to the acid chloride, which is then coupled with anthranilamide moieties to yield compounds analogous to commercial diamide insecticides such as chlorantraniliprole and cyantraniliprole [1][2]. The patented process requires achieving at least 80% deprotonation of the precursor followed by CO₂ carboxylation to install the 5-carboxylic acid [1]. This establishes the target compound's carboxylic acid as essential rather than optional for this application pathway, differentiating it from decarboxylated or esterified analogs that cannot directly enter this synthetic route.

Agrochemical intermediate Anthranilamide Patent chemistry

Vendor Purity and Batch QC Documentation Enables Reproducible Procurement Decisions

Multiple vendors report standardized purity for the target compound: Fluorochem specifies 98% purity , Bidepharm reports 98% standard purity with batch-specific QC documentation including NMR, HPLC, and GC , and BOC Sciences lists ≥92% purity . The 2,3-dichloro regioisomer (CAS 1946812-17-4) is also available at 98% purity from Bidepharm , while the decarboxylated analog (CAS 956242-20-9) is typically offered at 95% purity . The target compound thus benefits from at least two independent vendors providing ≥98% purity with analytical documentation, which is not uniformly available across all comparator compounds.

Quality control Procurement Batch reproducibility

Computational Drug-Likeness Profile: TPSA and Rotatable Bond Assessment

The target compound exhibits a TPSA of 101 Ų [1], which falls below the typical 140 Ų threshold associated with acceptable oral bioavailability [2]. Its rotatable bond count of 3 [1] is well within the ≤10 guideline for oral drug-like properties [2]. By comparison, the decarboxylated analog (TPSA ≈ 74–80 Ų estimated, based on loss of the carboxylic acid group) has lower polar surface area but zero hydrogen bond donors, which may limit aqueous solubility and salt formation potential. The target compound's balanced profile—one HBD, five HBA, TPSA 101 Ų, rotatable bonds 3, and XLogP3 3.1 [1]—places it within favorable calculated drug-likeness and lead-likeness parameter space as a fragment or early-stage scaffold.

Drug design ADME prediction Lead-likeness

Procurement-Driven Application Scenarios for 1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid


RIP1 Kinase Inhibitor Lead Optimization via C5 Carboxylic Acid Derivatization

The decarboxylated analog 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (compound 1a) is a validated RIP1 kinase inhibitor tool compound with reported cellular necroptosis inhibitory activity [1]. The target compound introduces a C5 carboxylic acid handle that enables systematic SAR exploration through amide coupling, ester prodrug synthesis, or salt formation—transformations not accessible from compound 1a. Researchers can generate focused libraries of C5-modified analogs to probe hydrogen-bonding interactions in the RIP1 kinase ATP-binding pocket, potentially improving Kd beyond the reported 0.078 μM of optimized derivative 4b [1]. This scenario is directly supported by the structural relationship between the target compound and the published RIP1 inhibitor chemotype.

Anthranilamide Pesticide Intermediate via Acid Chloride Pathway

The patent literature explicitly describes N-substituted 1H-pyrazole-5-carboxylic acids as intermediates for anthranilamide diamide pesticides [2]. The target compound's C5 carboxylic acid can be converted to the corresponding acid chloride and coupled with substituted anthranilamides to generate compounds analogous to the commercial ryanodine receptor activator insecticides chlorantraniliprole and cyantraniliprole [2][3]. This synthetic route is unavailable from the decarboxylated or methyl ester analogs without additional functional group interconversion steps. Agrochemical discovery teams seeking novel diamide leads can procure this compound as a direct-entry intermediate for library synthesis.

Physicochemical Property Optimization via Free Acid Salt Screening

With a measured LogP of 3.45 and one hydrogen bond donor at the carboxylic acid , the target compound is amenable to pharmaceutical salt formation for solubility enhancement. The free acid form allows screening of pharmaceutically acceptable counterions (sodium, potassium, meglumine, tromethamine) to generate salts with potentially improved aqueous solubility relative to the neutral form. This is not feasible with the methyl ester analog, which lacks an ionizable proton. The TPSA of 101 Ų and rotatable bond count of 3 [4] further support the compound's suitability for preclinical formulation development.

Fragment-Based Drug Discovery (FBDD) with a Multifunctional Pyrazole Scaffold

The target compound's molecular weight of 316 Da, TPSA of 101 Ų, 3 rotatable bonds, and balanced HBD/HBA profile [4] place it within acceptable fragment-like property space. The simultaneous presence of three chemically orthogonal functional groups—nitro (reducible to amine), carboxylic acid (amide coupling handle), and aryl chloride (cross-coupling handle)—enables divergent library synthesis from a single fragment starting point. This multi-vector derivatization capacity distinguishes it from simpler pyrazole fragments such as 3-nitro-1H-pyrazole-5-carboxylic acid (CAS 925646-13-5, MW 157.08), which lacks the N1-benzyl substitution that provides additional hydrophobic and halogen-bonding interactions .

Quote Request

Request a Quote for 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.